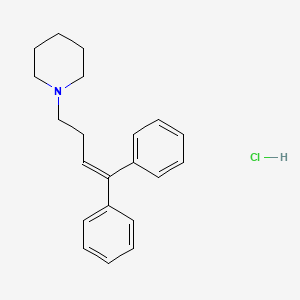

1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride

Description

1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride is a piperidine derivative characterized by a butenyl chain substituted with two phenyl groups at the 4-position and a piperidine ring at the terminal end. The compound’s double bond (but-3-en-1-yl) and diphenyl groups may influence its rigidity, lipophilicity, and metabolic stability compared to saturated or less aromatic analogs.

Properties

IUPAC Name |

1-(4,4-diphenylbut-3-enyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-4-11-19(12-5-1)21(20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-15H,3,8-10,16-18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEIHCFESGQMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80713727 | |

| Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80713727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89410-63-9 | |

| Record name | NSC39706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80713727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 4,4-diphenylbut-3-en-1-yl chloride with piperidine in the presence of a suitable base. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Functional Group Transformations

The piperidine ring and butenyl chain undergo selective modifications:

-

N-Alkylation : The piperidine nitrogen reacts with alkyl halides or acrylates in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts .

-

Acid-Catalyzed Isomerization : The butenyl double bond undergoes isomerization under acidic conditions, yielding regioisomers such as 1-(4,4-Diphenyl-2-butenyl)piperidine derivatives .

Photoredox-Mediated Reactions

Photoredox catalysis enables C–C bond formation and cross-coupling:

-

Alkenylation with Aryl Acrylic Acids : Reacts with aryl acrylic acids under blue LEDs, producing styryl-substituted piperidines in 70–91% yield .

-

Heteroaryl Substitutions : Coupling with thiophene- or furan-containing aldehydes forms heterocyclic derivatives (e.g., 1-(4-phenyl-4-thiophen-2-ylbut-3-enyl)piperidine) .

Example Reaction :

Stability and Degradation

-

Hydrolytic Degradation : The hydrochloride form decomposes in aqueous solutions at pH >7, forming 4,4-diphenylbut-3-en-1-ol and piperidine .

-

Thermal Stability : Stable under argon up to 150°C, but undergoes retro-ene decomposition at higher temperatures .

Comparative Reactivity Table

Table 2: Reactivity of Key Functional Groups

Scientific Research Applications

1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a standard in analytical chemistry.

Biology: The compound is utilized in studies related to cellular processes and biochemical pathways.

Medicine: It serves as a reference standard in pharmaceutical research and development.

Industry: The compound is employed in the production of fine chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 1-(4,4-diphenylbut-3-en-1-yl)piperidine hydrochloride and its analogs:

Pharmacological and Physicochemical Comparisons

Lipophilicity and Bioavailability

- PCP ’s cyclohexyl bridge enhances lipophilicity, facilitating blood-brain barrier penetration and neurotoxicity . In contrast, the hydroxyl group in Diphenidol HCl increases polarity, limiting CNS effects .

Receptor Interactions

- PCP acts as an NMDA receptor antagonist, causing dissociative effects . The absence of a cyclohexyl group in 1-(4,4-diphenylbut-3-en-1-yl)piperidine HCl may reduce NMDA affinity, but its diphenyl groups could favor σ-receptor binding, similar to diphenylpropylamine opioids .

- Diphenoxylate HCl’s ester group prevents CNS entry, directing activity to peripheral μ-opioid receptors in the gut .

Biological Activity

Overview

1-(4,4-Diphenylbut-3-en-1-yl)piperidine hydrochloride, commonly known as SKF 89976A hydrochloride, is a chemical compound primarily studied for its role as a potent inhibitor of gamma-aminobutyric acid (GABA) uptake. This compound is selective for the GABA transporter type 1 (GAT-1) and has significant implications in neuroscience due to its ability to cross the blood-brain barrier.

Target and Mode of Action

SKF 89976A hydrochloride selectively inhibits GAT-1 with an IC50 value of 0.13 μM, indicating its high potency against this target. In contrast, it shows significantly lower affinity for other GABA transporters such as GAT-2, GAT-3, and BGT-1, with IC50 values ranging from 550 μM to over 7000 μM for these transporters .

Biochemical Pathways

By inhibiting GAT-1, SKF 89976A disrupts the normal cycling of GABA in the brain, leading to increased extracellular concentrations of GABA. This results in enhanced GABAergic inhibition, which can modulate neuronal excitability and influence various downstream signaling pathways associated with mood regulation and anxiety .

Pharmacokinetics

SKF 89976A hydrochloride is soluble in water and DMSO, making it suitable for various laboratory applications. Its ability to cross the blood-brain barrier allows it to exert effects within the central nervous system (CNS) following systemic administration .

Biological Effects

Cellular Effects

The compound has been shown to significantly increase GABA levels in synaptic clefts, enhancing activation of GABA receptors on postsynaptic neurons. This leads to increased inhibitory neurotransmission, which can affect synaptic plasticity and overall neuronal function .

Dosage Effects in Animal Models

In animal studies, SKF 89976A has demonstrated a dose-dependent effect on GABAergic neurotransmission. Lower doses enhance neurotransmission without significant adverse effects, while higher doses may lead to altered behavioral outcomes .

Case Studies and Research Findings

Several studies have investigated the biological activity of SKF 89976A hydrochloride:

- Neuropharmacological Studies : Research indicates that SKF 89976A effectively enhances GABAergic transmission in rodent models of neuropathic pain without inducing motor deficits .

- Antiviral Activity : Although primarily studied for its effects on GABA transporters, some derivatives related to piperidine structures have shown antiviral activity against HIV and other viruses .

Comparative Analysis

The following table summarizes key biological activities and properties of SKF 89976A hydrochloride compared to other related compounds:

| Compound | Target | IC50 (μM) | Solubility | CNS Penetration |

|---|---|---|---|---|

| SKF 89976A hydrochloride | GAT-1 | 0.13 | Water/DMSO | Yes |

| Other GABA transport inhibitors | Various | >550 | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4,4-diphenylbut-3-en-1-yl)piperidine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via alkylation of piperidine with a halogenated diphenylbutene precursor. Optimization includes controlling reaction temperature (e.g., 60–80°C), using anhydrous solvents (e.g., THF or DCM), and employing catalysts like triethylamine to enhance yield . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- Titration : Non-aqueous titration with perchloric acid to quantify hydrochloride content .

- Spectroscopy : IR spectroscopy to confirm functional groups (e.g., piperidine N–H stretches at ~3300 cm⁻¹) and ¹H/¹³C NMR to verify backbone structure .

- Chromatography : HPLC with UV detection (e.g., C18 column, methanol/buffer mobile phase) to assess purity ≥98% .

Q. What pharmacological screening models are appropriate for initial activity assessment?

- Methodology :

- In vitro : Receptor binding assays (e.g., opioid or histamine receptors) using radioligands .

- In vivo : Rodent models for evaluating antidiarrheal or CNS activity, with dose ranges based on LD50 data (e.g., 500–700 mg/kg oral in rats) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of piperidine derivatives?

- Methodology : Perform comparative studies under standardized conditions:

- Acute toxicity : OECD Guideline 423 testing in rodents, monitoring mortality and organ pathology .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to differentiate compound-specific vs. class-wide effects .

- Metabolite analysis : LC-MS to identify toxic intermediates formed during hepatic metabolism .

Q. What strategies mitigate stability issues during long-term storage of this hydrochloride salt?

- Methodology :

- Storage conditions : Airtight containers under inert gas (argon), temperature ≤–20°C, and humidity <30% to prevent hydrolysis .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity formation .

Q. How should researchers design experiments to address discrepancies in receptor affinity data?

- Methodology :

- Orthogonal assays : Combine radioligand binding (e.g., ³H-naloxone for opioid receptors) with functional assays (e.g., cAMP inhibition) .

- Structural analogs : Synthesize and test derivatives (e.g., substituting diphenyl groups with fluorophenyl) to isolate structural determinants of activity .

Q. What mechanistic studies elucidate the compound’s interaction with non-target enzymes?

- Methodology :

- Molecular docking : Use software like AutoDock to predict binding poses with cytochrome P450 isoforms .

- Kinetic assays : Measure enzyme inhibition (e.g., CYP3A4) via fluorogenic substrates and Lineweaver-Burk plots .

Q. How can structural analogs be systematically explored to enhance selectivity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.